molecular formula C13H16N2O B2846928 N-(5,6,7,8-Tetrahydroquinolin-8-ylmethyl)prop-2-enamide CAS No. 2361657-07-8

N-(5,6,7,8-Tetrahydroquinolin-8-ylmethyl)prop-2-enamide

Cat. No.: B2846928
CAS No.: 2361657-07-8
M. Wt: 216.284
InChI Key: FXLBKVIGXHGWIO-UHFFFAOYSA-N
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Description

“N-(5,6,7,8-Tetrahydroquinolin-8-ylmethyl)prop-2-enamide” is a chemical compound that contains a tetrahydroquinoline group. Tetrahydroquinoline is a heterocyclic compound consisting of a quinoline that has been fully reduced (i.e., contains no double bonds) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyridine ring . The prop-2-enamide group would be attached to this ring .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Some general properties might include its melting and boiling points, solubility in various solvents, and reactivity with other compounds .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific studies or data, it’s not possible to provide a mechanism of action for this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its bioactivity or toxicity .

Properties

IUPAC Name

N-(5,6,7,8-tetrahydroquinolin-8-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-12(16)15-9-11-6-3-5-10-7-4-8-14-13(10)11/h2,4,7-8,11H,1,3,5-6,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLBKVIGXHGWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCCC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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